![molecular formula C13H18ClNO3 B1410669 tert-Butyl 3-chloro-4-methoxybenzylcarbamate CAS No. 1823229-28-2](/img/structure/B1410669.png)
tert-Butyl 3-chloro-4-methoxybenzylcarbamate
Overview
Description
Tert-Butyl 3-chloro-4-methoxybenzylcarbamate is a chemical compound with the CAS Number: 1823229-28-2 . It has a molecular weight of 271.74 and its IUPAC name is tert-butyl (3-chloro-4-methoxybenzyl)carbamate . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for tert-Butyl 3-chloro-4-methoxybenzylcarbamate is1S/C13H18ClNO3/c1-13(2,3)18-12(16)15-8-9-5-6-11(17-4)10(14)7-9/h5-7H,8H2,1-4H3,(H,15,16)
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
Tert-Butyl 3-chloro-4-methoxybenzylcarbamate is a white to yellow solid at room temperature . It has a molecular weight of 271.74 .Scientific Research Applications
Synthesis and Anti-inflammatory Activities
A series of compounds related to tert-Butyl 3-chloro-4-methoxybenzylcarbamate, such as 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds were found to have anti-inflammatory activities comparable to indomethacin and reduced ulcerogenic effects, making them potential candidates for clinical applications (Ikuta et al., 1987).
Aquatic Chlorination Study
In the context of environmental chemistry, the compound has been studied for its behavior under chlorination conditions. For example, the study of the UV-filter avobenzone, which contains a similar structure to tert-Butyl 3-chloro-4-methoxybenzylcarbamate, revealed the formation of chlorinated compounds under disinfection conditions (Kalister et al., 2016).
Biological Screenings and DNA Interaction
Compounds structurally related to tert-Butyl 3-chloro-4-methoxybenzylcarbamate have been explored for their biological activities. For instance, Schiff base compounds with similar structures showed notable activities in antibacterial, antifungal, antioxidant, cytotoxic, and enzymatic areas, as well as interaction with Salmon sperm DNA, indicating their potential in various biochemical and medical fields (Sirajuddin et al., 2013).
Asymmetric Synthesis Applications
The compound has been used in the field of synthetic chemistry for the asymmetric synthesis of bioactive molecules. For example, it was utilized in the synthesis of (+)-trachyspic acid, a tumor cell heparanase inhibitor, demonstrating its utility in the development of pharmaceutical agents (Morokuma et al., 2008).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[(3-chloro-4-methoxyphenyl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(16)15-8-9-5-6-11(17-4)10(14)7-9/h5-7H,8H2,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSKEFUGVLYCOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-chloro-4-methoxybenzylcarbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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